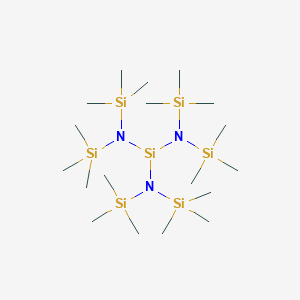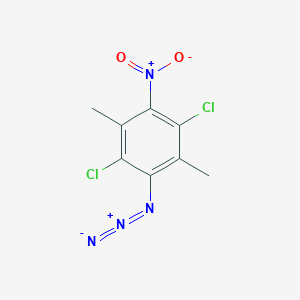
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H6Cl2N4O2. Its structure consists of a benzene ring substituted with azido, dichloro, dimethyl, and nitro groups . The compound’s pale yellow appearance reflects its aromatic nature, which arises from the delocalization of pi electrons across the benzene ring.
Méthodes De Préparation
Synthetic Routes: The synthesis of 1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene involves electrophilic aromatic substitution reactions. Specifically, it can be prepared by introducing the azido group (N3) onto a dichlorobenzene precursor. The following steps outline a typical synthetic route:
Bromination: Start with 1,2-dichloro-4-nitrobenzene (a related compound) and brominate it using bromine as the electrophile. This forms the intermediate 1-bromo-2,5-dichloro-3,6-dimethyl-4-nitrobenzene.
Azidation: React the brominated intermediate with sodium azide (NaN) to replace the bromine with an azido group, yielding this compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene undergoes various reactions due to its functional groups:
Electrophilic Aromatic Substitution: The azido group allows for further substitution reactions. Common reagents include halogens, nitric acid, and sulfuric acid.
Reduction: The nitro group can be reduced to an amino group (NH).
Substitution: The dichloro groups can be replaced by other functional groups.
Major products formed from these reactions include derivatives with different substituents on the benzene ring.
Applications De Recherche Scientifique
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene finds applications in:
Chemical Research: As a precursor for synthesizing other compounds.
Biological Studies: It can be used as a probe or labeling agent.
Medicine: Its derivatives may have pharmacological properties.
Industry: For manufacturing specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is unique due to its combination of functional groups. Similar compounds include other nitrobenzenes, but their specific substitutions differ .
Propriétés
Numéro CAS |
120455-49-4 |
|---|---|
Formule moléculaire |
C8H6Cl2N4O2 |
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
1-azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6Cl2N4O2/c1-3-6(10)8(14(15)16)4(2)5(9)7(3)12-13-11/h1-2H3 |
Clé InChI |
BXWTXSHFOPSALZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])C)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


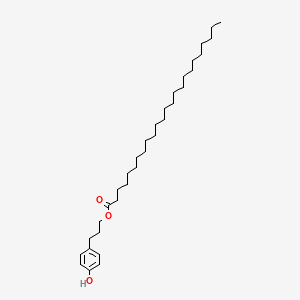

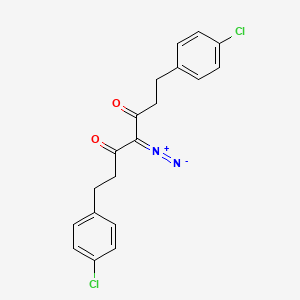
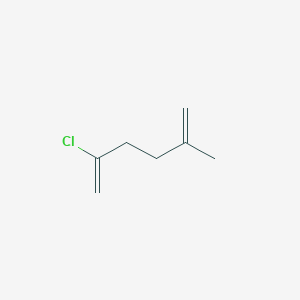
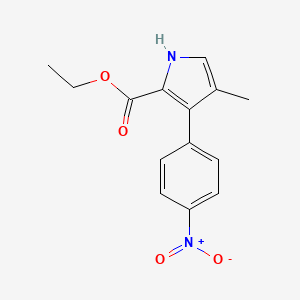
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)

![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
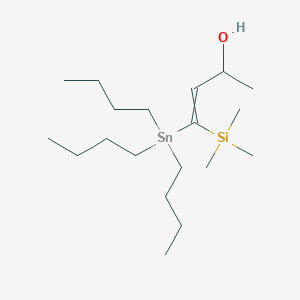

![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)

